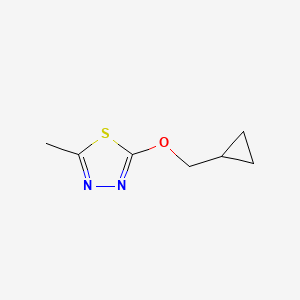

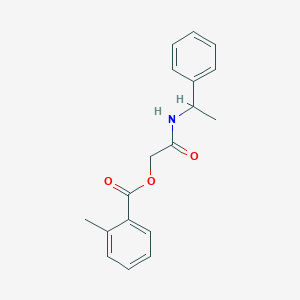

![molecular formula C15H12Cl2N2O2S2 B2811450 (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 851080-59-6](/img/structure/B2811450.png)

(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2S2 and its molecular weight is 387.29. The purity is usually 95%.

BenchChem offers high-quality (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including our compound of interest, have garnered attention for their potential as anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. The specific mechanism of action for this compound would need further investigation, but its structural features suggest potential interactions with cellular targets involved in cancer pathways .

Antimicrobial Properties

Indoles exhibit diverse antimicrobial activities. Our compound may be evaluated for its effectiveness against bacteria, fungi, and other pathogens. Researchers could explore its potential as a novel antibiotic or antifungal agent. The presence of the benzothiazole moiety in the structure might contribute to its antimicrobial properties .

Anti-Inflammatory Effects

Indole derivatives often possess anti-inflammatory properties. Given the prevalence of inflammatory diseases, investigating whether our compound modulates inflammatory pathways could be valuable. It might inhibit pro-inflammatory cytokines or enzymes, making it a potential candidate for drug development .

Neuroprotective Potential

Indoles have been studied for their neuroprotective effects. Our compound’s unique structure could make it an interesting candidate for neurodegenerative disorders. Researchers might explore its ability to protect neurons, enhance synaptic plasticity, or reduce oxidative stress in the brain .

Photophysical Applications

The conjugated system in our compound suggests potential photophysical properties. Researchers could investigate its fluorescence, phosphorescence, or photochromic behavior. Such properties could find applications in sensors, imaging, or optoelectronic devices .

Agrochemical Applications

Indole derivatives have been used in plant science due to their role as plant hormones. For instance, indole-3-acetic acid (IAA) is a well-known plant growth regulator. Our compound’s structural similarity to IAA might hint at its potential agrochemical applications, such as enhancing crop yield or stress tolerance .

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is likely to interact with multiple receptors due to its complex structure

Mode of Action

It is hypothesized that the compound may bind to its targets with high affinity, leading to changes in cellular processes . .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential multi-target activity

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential multi-target activity of the compound, it may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2,5-dichloro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2S2/c1-7-4-5-9(21-3)11-12(7)23-15(19(11)2)18-14(20)8-6-10(16)22-13(8)17/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVQUCXDXRWFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)

![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)